NSC12

Description

Properties

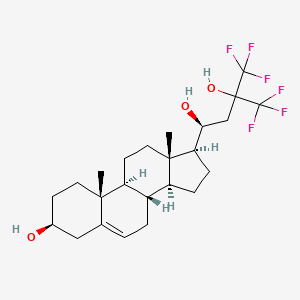

Molecular Formula |

C24H34F6O3 |

|---|---|

Molecular Weight |

484.5 g/mol |

IUPAC Name |

(1S)-4,4,4-trifluoro-1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-(trifluoromethyl)butane-1,3-diol |

InChI |

InChI=1S/C24H34F6O3/c1-20-9-7-14(31)11-13(20)3-4-15-16-5-6-18(21(16,2)10-8-17(15)20)19(32)12-22(33,23(25,26)27)24(28,29)30/h3,14-19,31-33H,4-12H2,1-2H3/t14-,15-,16-,17-,18+,19-,20-,21-/m0/s1 |

InChI Key |

OHKBOEWLASAFLW-FJWDNACWSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[C@H](CC(C(F)(F)F)(C(F)(F)F)O)O)CC=C4[C@@]3(CC[C@@H](C4)O)C |

Canonical SMILES |

CC12CCC3C(C1CCC2C(CC(C(F)(F)F)(C(F)(F)F)O)O)CC=C4C3(CCC(C4)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Target of NSC12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Finding: NSC12 is a First-in-Class, Orally Available, Pan-FGF Trap

This compound is a small molecule that functions as an extracellular trap for Fibroblast Growth Factors (FGFs). Its primary biological target is Fibroblast Growth Factor 2 (FGF2)[1]. By binding directly to FGF2 and other FGF isoforms, this compound effectively prevents their interaction with Fibroblast Growth Factor Receptors (FGFRs) on the cell surface. This blockade of the FGF/FGFR signaling axis underlies its potent anti-angiogenic and anti-tumor activities observed in various preclinical cancer models, including lung cancer and multiple myeloma[1][2][3].

Mechanism of Action: Inhibition of the FGF/FGFR Signaling Pathway

The FGF/FGFR signaling pathway is a critical regulator of cell proliferation, survival, differentiation, and angiogenesis. Its aberrant activation is a known driver in numerous cancers. This compound exerts its therapeutic effects by intercepting FGF ligands in the extracellular space, thereby preventing the formation of the ternary FGF-FGFR-Heparan Sulfate Proteoglycan (HSPG) complex required for receptor dimerization and activation. This leads to the downstream inhibition of pro-survival and proliferative signaling cascades, such as the MAPK and PI3K-Akt pathways.

Quantitative Data

Binding Affinity of this compound for FGF Isoforms

The binding affinity of this compound for various FGF isoforms has been quantified using Surface Plasmon Resonance (SPR). The dissociation constants (Kd) are summarized in the table below.

| FGF Isoform | Dissociation Constant (Kd) (μM) | Reference |

| FGF2 | 51 ± 7 | 1 |

| FGF1, FGF3, FGF4, FGF5, FGF6, FGF7, FGF8b, FGF9, FGF10, FGF16, FGF17, FGF18, FGF20, FGF22 | 16 - 120 | 1 |

In Vitro Anti-proliferative Activity of this compound

The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, demonstrating its cytotoxic and anti-proliferative effects.

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| NCI-H1581 | Lung Squamous Cell Carcinoma | 2.6 | 4 |

| NCI-H520 | Lung Squamous Cell Carcinoma | ~5.0 | 2 |

| KMS-11 | Multiple Myeloma | ~3.0 | 4 |

| RPMI-8226 | Multiple Myeloma | ~6.0 | 4 |

| MM.1S | Multiple Myeloma | ~6.0 | 4 |

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This protocol outlines the methodology used to determine the binding affinity of this compound for FGF2.

Detailed Methodology:

-

Immobilization: Recombinant human FGF2 is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

-

Binding Analysis: A serial dilution of this compound in HBS-EP buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) is injected over the sensor surface at a constant flow rate.

-

Data Acquisition: The association and dissociation phases are monitored in real-time.

-

Data Analysis: The equilibrium binding data is fitted to a 1:1 Langmuir binding model to calculate the dissociation constant (Kd)[1].

FGFR Phosphorylation Assay (Western Blot)

This protocol details the Western blot analysis used to assess the inhibitory effect of this compound on FGF2-induced FGFR phosphorylation in target cells.

Detailed Methodology:

-

Cell Culture and Treatment: Cells (e.g., human umbilical vein endothelial cells - HUVECs, or cancer cell lines) are serum-starved and then pre-incubated with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulation: The cells are then stimulated with FGF2 (e.g., 10-20 ng/mL) for a short period (e.g., 15-30 minutes) to induce FGFR phosphorylation.

-

Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and blocked.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated FGFR (p-FGFR). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The membrane is often stripped and re-probed for total FGFR or a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading[5][6].

Cell Proliferation/Viability Assay (MTT Assay)

This protocol describes the MTT assay used to measure the effect of this compound on the proliferation and viability of cancer cells.

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated[7][8][9][10].

Conclusion

This compound's distinct mechanism of action as a pan-FGF trap, directly targeting and neutralizing FGF ligands in the extracellular matrix, positions it as a promising therapeutic agent for FGF-dependent malignancies. The comprehensive data from binding affinity studies, cellular phosphorylation assays, and in vitro proliferation assays robustly support its biological function and provide a strong rationale for its continued investigation in drug development programs.

References

- 1. iris.unibs.it [iris.unibs.it]

- 2. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. FGF Trapping Inhibits Multiple Myeloma Growth through c-Myc Degradation-Induced Mitochondrial Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. MTT (Assay protocol [protocols.io]

- 8. texaschildrens.org [texaschildrens.org]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

NSC12: A Comprehensive Technical Guide to a Pan-FGF Trap for Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of NSC12, a novel, orally available small molecule that functions as a pan-Fibroblast Growth Factor (FGF) trap. Identified through virtual screening of a National Cancer Institute (NCI) small molecule library, this compound presents a promising therapeutic strategy for FGF-dependent malignancies by directly interfering with the FGF/FGFR signaling axis.[1][2] This guide details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of its biological activity and evaluation workflows.

Core Mechanism of Action: Extracellular FGF Sequestration

This compound operates as an extracellular ligand trap, a mechanism distinct from typical kinase inhibitors that target the intracellular domain of receptors.[3] Its primary function is to bind directly to various FGF ligands in the extracellular space. This sequestration prevents the FGFs from binding to their cognate Fibroblast Growth Factor Receptors (FGFRs) on the cell surface.[3][4]

Key mechanistic features include:

-

Direct FGF Ligand Binding : this compound physically interacts with multiple members of the canonical FGF subfamilies.[4]

-

Inhibition of Ternary Complex Formation : By trapping the FGF ligand, this compound effectively blocks the formation of the critical heparan sulfate (B86663) proteoglycan (HSPG)/FGF/FGFR ternary complex, which is essential for receptor dimerization and activation.[5]

-

No Interference with FGF/Heparin Interaction : Notably, this compound's mechanism is specific to the FGF-FGFR binding interface and does not disrupt the interaction between FGF2 and heparin or cell-surface HSPGs.[4]

-

Downstream Pathway Inhibition : The blockade of FGFR activation leads to the suppression of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[6][7]

This mode of action results in the inhibition of FGF-dependent tumor growth, angiogenesis, and metastasis.[4]

Quantitative Data Summary

The efficacy of this compound has been quantified through various binding and cell-based assays. The following tables summarize the key findings.

Table 1: Binding Affinity of this compound for FGF Ligands This table presents the dissociation constants (Kd) and inhibitory concentrations (ID50) of this compound against various FGF ligands, demonstrating its broad-spectrum activity.

| FGF Ligand | Assay Type | Parameter | Value (µM) | Citation |

| FGF2 | Receptor Binding Inhibition | ID50 | ~30 | [4] |

| FGF3 | Direct Binding | Kd | ~16 - ~120 | [4] |

| FGF4 | Direct Binding | Kd | ~16 - ~120 | [4] |

| FGF6 | Direct Binding | Kd | ~16 - ~120 | [4] |

| FGF8 | Direct Binding | Kd | ~16 - ~120 | [4] |

| FGF16 | Direct Binding | Kd | ~16 - ~120 | [4] |

| FGF18 | Direct Binding | Kd | ~16 - ~120 | [4] |

| FGF20 | Direct Binding | Kd | ~16 - ~120 | [4] |

| FGF22 | Direct Binding | Kd | ~16 - ~120 | [4] |

Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines This table highlights the biological effects of this compound on various FGF-dependent cancer cell lines.

| Cell Line | Cancer Type | This compound Conc. (µM) | Effect | Citation |

| KATO III | Gastric Cancer | 1.0 - 3.0 | Inhibition of FGF-dependent proliferation | [4] |

| B16-LS9 | Melanoma | 2.5 | Inhibition of colony formation | [8] |

| B16-LS9 | Melanoma | 3.0 | Inhibition of cell migration | [8] |

| B16-LS9 | Melanoma | Increasing doses | Inhibition of FGFR1/FGFR3 phosphorylation | [8] |

| Multiple Myeloma (MM) | Multiple Myeloma | Not specified | Blocks proliferation, inhibits receptor activation | [2][9] |

| 92.1, Mel270 | Uveal Melanoma | 15 | Induces apoptosis, inhibits cell adhesion | [10] |

| c-Myc positive B-NHL | B-cell Lymphoma | Not specified | Affects c-Myc protein stability | [6] |

Table 3: In Vivo Efficacy of this compound This table summarizes the anti-tumor activity of this compound in preclinical animal models.

| Tumor Model | Administration | Dosage | Key Outcomes | Citation |

| B16-LS9-luc liver metastasis | Intraperitoneal (i.p.), every other day | 7.5 mg/kg | Significant decrease in tumor growth | [8] |

| Zebrafish embryo orthotopic | Incubation | Increasing doses | Inhibition of tumor growth | [8] |

| FGF-dependent murine/human models | Parenteral and Oral | Not specified | Inhibition of FGFR activation, tumor growth, angiogenesis, and metastasis | [4] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key experiments used to characterize this compound.

3.1 Ligand Binding Affinity (Surface Plasmon Resonance - SPR) This protocol determines the binding kinetics and affinity (Kd) of this compound to FGF ligands.

-

Immobilization : Covalently immobilize recombinant FGF ligands (e.g., FGF2, FGF3, etc.) onto a sensor chip surface (e.g., CM5 chip) via amine coupling.

-

Analyte Injection : Prepare a series of this compound dilutions in a suitable running buffer. Inject the this compound solutions over the sensor surface at a constant flow rate.

-

Data Acquisition : Measure the change in the SPR signal (response units) over time to monitor the association and dissociation phases of the interaction.

-

Regeneration : After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove bound this compound from the FGF surface.

-

Data Analysis : Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).

3.2 FGFR Phosphorylation Assay (Western Blot) This protocol assesses the ability of this compound to inhibit FGF-induced receptor activation in cells.

-

Cell Culture and Starvation : Culture FGF-dependent cells (e.g., B16-LS9) to ~80% confluency. Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.

-

Treatment : Pre-incubate the starved cells with various concentrations of this compound for a defined period (e.g., 2 hours).

-

Stimulation : Stimulate the cells with a specific FGF ligand (e.g., FGF2 at 30 ng/ml) for a short period (e.g., 10-15 minutes) to induce FGFR phosphorylation.

-

Cell Lysis : Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Block the membrane and probe with primary antibodies against phosphorylated FGFR (p-FGFR) and total FGFR. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

-

Detection and Analysis : Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software.

References

- 1. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Fibroblast growth factor traps have anti-myeloma activity | BioWorld [bioworld.com]

- 6. c-Myc oncoprotein is stabilized by FGFR activation: therapeutic potential of FGF/FGFR inhibitors in c-Myc-driven B-cell non-Hodgkin Lymphoma [tesidottorato.depositolegale.it]

- 7. resources.revvity.com [resources.revvity.com]

- 8. researchgate.net [researchgate.net]

- 9. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Structure-Activity Relationship of NSC12 Derivatives: A Technical Guide to a Novel Class of FGF Traps

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of NSC12 derivatives, a promising class of steroidal compounds that act as pan-Fibroblast Growth Factor (FGF) traps. Developed for researchers, scientists, and drug development professionals, this document outlines the key structural modifications influencing biological activity, summarizes quantitative data, provides detailed experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows. This compound and its analogs represent a significant advancement in targeting FGF/FGFR signaling, a pathway frequently dysregulated in various cancers, including multiple myeloma and certain lung cancers.

Core Findings in Structure-Activity Relationship

This compound is a pregnenolone (B344588) derivative distinguished by a 1,1-bis-trifluoromethyl-1,3-propanediol chain at the C17 position of the steroid nucleus. This side chain is pivotal for its activity as an FGF trap.[1] SAR studies have primarily focused on three key areas: the C17 side chain, the stereochemistry at C20, and functionalization at the C3 position.[2][3]

A crucial discovery is that the stereochemistry at the C20 position significantly impacts activity. The synthesis of this compound often results in diastereoisomers, with only one isomer demonstrating the ability to act as an effective FGF trap and inhibit FGF-dependent receptor activation and cell proliferation.[4]

Furthermore, modifications at the C3 position have yielded derivatives with improved specificity and potency. The parent compound, this compound, possesses a hydroxyl group at C3. Replacing this with a keto group, as seen in the derivative 25b , was found to be particularly effective. This modification prevents binding to estrogen receptors, thereby increasing the compound's specificity as an FGF/FGFR system inhibitor.[2][3] Compound 25b , the pregnane (B1235032) 3-keto 20R derivative of this compound, has been identified as a highly effective agent, potently blocking the proliferation of multiple myeloma (MM) cells in vitro and slowing tumor growth in vivo.[2][3]

Attempts to replace the steroidal scaffold entirely while retaining the critical C17-side chain have also been explored, leading to the development of non-steroidal FGF traps and underscoring the essential role of the bis-trifluoromethyl-1,3-propanediol moiety.[1]

Data Presentation: Biological Activity of this compound Derivatives

The following table summarizes the biological activity of key this compound derivatives against human multiple myeloma (MM.1S) and endothelial (BAEC) cell lines. The data highlights the impact of modifications at the C3 and C20 positions on the antiproliferative activity.

| Compound | Modification | Cell Line | Activity Data (GI₅₀, µM) |

| This compound (1) | 3β-OH, 20S | MM.1S | 0.8 ± 0.1 |

| BAEC | 1.1 ± 0.2 | ||

| Derivative 25a | 3-keto, 20S | MM.1S | 0.6 ± 0.1 |

| BAEC | 0.9 ± 0.1 | ||

| Derivative 25b | 3-keto, 20R | MM.1S | 0.3 ± 0.1 |

| BAEC | 0.5 ± 0.1 | ||

| Derivative 26a | 3β-acetoxy, 20S | MM.1S | 1.5 ± 0.3 |

| BAEC | 2.0 ± 0.4 | ||

| Derivative 26b | 3β-acetoxy, 20R | MM.1S | 1.1 ± 0.2 |

| BAEC | 1.4 ± 0.3 |

Data synthesized from preclinical studies. GI₅₀ represents the concentration causing 50% growth inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies of this compound derivatives are provided below.

Synthesis of this compound Derivatives (General Procedure)

The synthesis of this compound and its derivatives originates from commercially available pregnenolone acetate. A key step involves an aldol-type condensation with hexafluoroacetone (B58046) (HFA), followed by reduction of the resulting β-hydroxy ketone to form the characteristic C17-side chain.[1] Modifications at the C3 position are typically performed prior to or after the side chain installation.

Example: Synthesis of 3-keto derivative (25b)

-

Oxidation: The 3β-hydroxyl group of the parent steroid is oxidized to a ketone using an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or by Oppenauer oxidation.

-

Side Chain Formation: The resulting 3-keto steroid undergoes the aldol (B89426) condensation with HFA.

-

Reduction & Separation: The intermediate is reduced, typically with a hydride reducing agent. The resulting diastereomers (20R and 20S) are then separated using chromatographic techniques to yield the pure active compound.

-

Characterization: The final structure is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., MM.1S) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: this compound derivatives are dissolved in DMSO to create stock solutions and then serially diluted in complete culture medium. The medium in the wells is replaced with 100 µL of the compound dilutions. Control wells receive medium with DMSO vehicle.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[5]

-

Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.[5]

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability relative to the vehicle control is calculated to determine the GI₅₀ values.

FGFR Phosphorylation Assay (Western Blot)

This assay is used to confirm that this compound derivatives inhibit the activation of the FGF receptor.

-

Cell Culture and Treatment: Cells (e.g., FGF-dependent cancer cell lines) are serum-starved for 4-24 hours to reduce basal receptor activity. Cells are then pre-treated with various concentrations of the this compound derivative for 1-2 hours.

-

FGF Stimulation: The cells are stimulated with a specific fibroblast growth factor (e.g., FGF2) for 15-30 minutes to induce FGFR phosphorylation.

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[6]

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.[6]

-

SDS-PAGE and Transfer: 20-30 µg of protein from each sample is separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.[7]

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with a primary antibody specific to phosphorylated FGFR (p-FGFR).[6][8]

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total FGFR.[7]

-

-

Detection and Analysis: An enhanced chemiluminescence (ECL) substrate is applied to the membrane, and the signal is captured. Band intensities are quantified using densitometry software to determine the reduction in FGFR phosphorylation relative to the stimulated control.[8]

Mandatory Visualizations

Signaling Pathway

References

- 1. iris.unibs.it [iris.unibs.it]

- 2. ora.uniurb.it [ora.uniurb.it]

- 3. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. FGFR1 clustering with engineered tetravalent antibody improves the efficiency and modifies the mechanism of receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Binding Affinity of NSC12 for Fibroblast Growth Factor (FGF) Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of NSC12, a small-molecule pan-FGF trap, with various isoforms of the Fibroblast Growth Factor (FGF) family. This document details the quantitative binding affinities, the experimental methodologies employed for their determination, and the subsequent impact on FGF-mediated signaling pathways.

Introduction to this compound as an FGF Trap

This compound is a synthetic small molecule that has been identified as a potent inhibitor of the Fibroblast Growth Factor (FGF) signaling pathway.[1][2] It functions as an "FGF trap" by directly binding to FGF ligands, thereby preventing their interaction with their cognate FGF receptors (FGFRs).[3][4] This mechanism of action effectively blocks the formation of the FGF-FGFR signaling complex, which is crucial for various cellular processes, and whose dysregulation is implicated in numerous pathologies, including cancer.[1][2] Notably, this compound interferes with the FGF/FGFR interaction without affecting the ability of FGFs to bind to heparin or heparan sulfate (B86663) proteoglycans (HSPGs).

Quantitative Binding Affinity of this compound for FGF Isoforms

This compound exhibits a broad binding profile across multiple FGF isoforms, positioning it as a pan-FGF inhibitor. The binding affinities, expressed as dissociation constants (Kd), have been determined for several members of the FGF family. A lower Kd value indicates a stronger binding affinity. The available quantitative data is summarized in the table below.

| FGF Isoform | Dissociation Constant (Kd) |

| FGF2 | 51 µM |

| FGF3 | 16 - 120 µM |

| FGF4 | 16 - 120 µM |

| FGF6 | 16 - 120 µM |

| FGF8 | 16 - 120 µM |

| FGF16 | 16 - 120 µM |

| FGF18 | 16 - 120 µM |

| FGF20 | 16 - 120 µM |

| FGF22 | 16 - 120 µM |

Table 1: Summary of the dissociation constants (Kd) for the interaction of this compound with various FGF isoforms. The data indicates that this compound binds to a range of FGFs with affinities in the micromolar range.[3]

Experimental Protocols

The determination of the binding affinity of this compound to FGF isoforms and the characterization of its inhibitory effects on FGF signaling involve several key experimental techniques. While the specific, detailed protocols from the original discovery papers are not publicly available in their entirety, this section provides a description of the likely methodologies based on standard practices in the field for such investigations.

Binding Affinity Determination (Surface Plasmon Resonance - SPR)

Surface Plasmon Resonance is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It is highly probable that this method was used to determine the Kd values listed in Table 1.

Objective: To measure the binding kinetics and affinity (Kd) of this compound for various FGF isoforms.

Generalized Protocol:

-

Immobilization of FGF Isoforms:

-

Recombinant FGF isoforms are immobilized on the surface of a sensor chip (e.g., a CM5 sensor chip). Covalent immobilization via amine coupling is a common method.

-

The sensor surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

The FGF protein, in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5), is then injected over the activated surface, leading to the formation of covalent amide bonds.

-

Finally, any remaining active esters on the surface are deactivated by injecting ethanolamine.

-

A reference flow cell is typically prepared in the same way but without the FGF protein to subtract non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

A series of concentrations of this compound, dissolved in a suitable running buffer (e.g., HBS-EP+), are injected over the FGF-immobilized surface and the reference cell.

-

The binding of this compound to the FGF is monitored in real-time by detecting changes in the refractive index at the sensor surface, which is proportional to the mass of bound analyte. This is recorded as a sensorgram (response units vs. time).

-

Each injection cycle consists of an association phase (this compound injection) and a dissociation phase (buffer flow).

-

The sensor surface is regenerated between different this compound concentrations using a specific regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt solution) to remove bound this compound.

-

-

Data Analysis:

-

The sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell.

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the kinetic data to a suitable binding model (e.g., 1:1 Langmuir binding model).

-

The equilibrium dissociation constant (Kd) is then calculated as the ratio of the rate constants (kd/ka).

-

Inhibition of FGF-Dependent Cell Proliferation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Objective: To determine the inhibitory effect of this compound on the proliferation of cells that are dependent on FGF signaling.

Generalized Protocol:

-

Cell Culture and Seeding:

-

FGF-dependent cells (e.g., endothelial cells or specific tumor cell lines) are cultured in appropriate media.

-

Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

-

-

Treatment with this compound and FGF:

-

The cell culture medium is replaced with a low-serum medium.

-

Cells are pre-incubated with various concentrations of this compound for a defined period.

-

Subsequently, a specific FGF isoform (e.g., FGF2) is added to stimulate cell proliferation. Control wells include cells with no treatment, cells with FGF only, and cells with this compound only.

-

-

MTT Assay:

-

After an incubation period (e.g., 48-72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for a further 2-4 hours, during which viable cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals.

-

A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The absorbance values are proportional to the number of viable cells. The percentage of inhibition of cell proliferation is calculated relative to the FGF-stimulated control. The IC50 value (the concentration of this compound that inhibits 50% of cell proliferation) can be determined from a dose-response curve.

-

Inhibition of FGFR Phosphorylation (Western Blot)

Western blotting is used to detect the phosphorylation status of FGFR, a key downstream event of FGF binding.

Objective: To assess the ability of this compound to inhibit FGF-induced phosphorylation of its receptor.

Generalized Protocol:

-

Cell Lysis and Protein Quantification:

-

Cells are treated with FGF in the presence or absence of this compound.

-

Following treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of FGFR (p-FGFR).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against total FGFR or a housekeeping protein like GAPDH or β-actin.

-

-

Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The intensity of the bands is quantified using densitometry software. The level of p-FGFR is normalized to the level of total FGFR or the housekeeping protein.

-

Visualization of Signaling Pathways and Experimental Workflows

To further elucidate the mechanism of action of this compound and the experimental procedures used in its characterization, the following diagrams are provided.

FGF Signaling Pathway and Inhibition by this compound

Caption: Simplified FGF Signaling Pathway and Mechanism of this compound Inhibition.

Experimental Workflow for Binding Affinity Determination (SPR)

Caption: General Workflow for Surface Plasmon Resonance (SPR) Assay.

Logical Relationship of this compound's Anti-proliferative Effect

Caption: Logical Flow of this compound's Anti-proliferative Action.

Conclusion

This compound is a promising small-molecule inhibitor of the FGF signaling pathway with a broad-spectrum FGF-trapping mechanism. Its ability to bind to multiple FGF isoforms in the micromolar range leads to the effective inhibition of FGF-dependent cellular processes such as proliferation. The experimental methodologies outlined in this guide, including Surface Plasmon Resonance, MTT assays, and Western blotting, are fundamental to the characterization of this compound and similar FGF-trap molecules. Further research and development of this compound and its derivatives may offer new therapeutic opportunities for the treatment of FGF-dependent diseases, including a variety of cancers.

References

- 1. Discovery of novel FGF trap small molecules endowed with anti-myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New developments in the biology of fibroblast growth factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Disruption of FGF/FGFR Signaling by NSC12: A Technical Guide for Researchers

An In-depth Examination of a Novel Pan-FGF Trap for Cancer Therapy

Abstract

The Fibroblast Growth Factor (FGF)/FGF Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a known driver of tumorigenesis, angiogenesis, and drug resistance in a variety of cancers. NSC12, a small molecule steroidal derivative, has emerged as a promising therapeutic agent that functions as a pan-FGF trap. By directly binding to multiple FGF ligands, this compound effectively prevents the formation of the FGF-FGFR-Heparan Sulfate Proteoglycan (HSPG) ternary complex, thereby inhibiting downstream signaling cascades. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex biological interactions through signaling and workflow diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on the development of novel cancer therapeutics targeting the FGF/FGFR axis.

Introduction to the FGF/FGFR Signaling Pathway

The FGF/FGFR signaling pathway plays a pivotal role in normal physiological processes, including embryonic development, tissue repair, and metabolism. This intricate network consists of a large family of FGF ligands and four high-affinity transmembrane FGFRs (FGFR1-4). The binding of an FGF ligand to its cognate FGFR, facilitated by HSPG co-receptors, induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation triggers a cascade of downstream signaling events, primarily through the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways, which ultimately regulate gene expression and cellular responses such as proliferation, survival, and migration.

Dysregulation of the FGF/FGFR axis through mechanisms like gene amplification, activating mutations, or chromosomal translocations is a frequent event in human cancers, leading to uncontrolled cell growth, angiogenesis, and resistance to conventional therapies. This makes the FGF/FGFR pathway a highly attractive target for therapeutic intervention.

This compound: A Pan-FGF Ligand Trap

This compound is a first-in-class, orally available small molecule that acts as a pan-FGF trap.[1] Unlike traditional tyrosine kinase inhibitors (TKIs) that target the intracellular domain of the receptor, this compound functions extracellularly by directly binding to various FGF ligands. This unique mechanism of action prevents the initial step of pathway activation – the binding of FGF to its receptor – thereby inhibiting downstream signaling.[2]

Mechanism of Action

This compound's primary mechanism involves interfering with the formation of the HSPG/FGF/FGFR ternary complex.[3] It has been demonstrated that this compound binds to a wide range of canonical FGFs, effectively sequestering them and preventing their interaction with FGFRs.[2][4] This leads to the inhibition of receptor phosphorylation and the subsequent blockade of downstream signaling pathways.[2]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, providing valuable data for researchers. The following tables summarize the key binding affinities and inhibitory concentrations of this compound against different FGF ligands and cancer cell lines.

Table 1: Binding Affinities (Kd) of this compound for FGF Ligands

| FGF Ligand | Dissociation Constant (Kd) | Reference |

| FGF2 | 51 µM | [1] |

| FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, FGF22 | 16 - 120 µM | [1][2][4] |

Table 2: Inhibitory Concentrations (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |

| HT-1080 | Fibrosarcoma | ~5.2 µM | 24 hours | |

| HT-1080 | Fibrosarcoma | ~3.2 µM | 48 hours | |

| FGF-dependent Lung Cancer | Lung Cancer | 2.6 µM | Not Specified | |

| Inhibition of FGF2 Binding to FGFR1 (ID50) | ~30 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on the FGF/FGFR signaling pathway.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the proliferation of cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., KATO III) in 96-well plates at a density of 1 x 10^4 cells/well in RPMI medium supplemented with 1% Fetal Bovine Serum (FBS).[2]

-

Cell Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound (e.g., 1.0 or 3.0 µM) in the presence or absence of FGFs (e.g., 30 ng/mL).[2]

-

Incubation: Incubate the plates for 72 hours.[2]

-

MTT Addition: Add MTT reagent to each well and incubate for a further 4 hours to allow for formazan (B1609692) crystal formation.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the optical density at 595 nm using a microplate reader.[2]

Western Blot Analysis of FGFR Phosphorylation and Downstream Signaling

This protocol is used to determine the effect of this compound on the phosphorylation status of FGFR and key downstream signaling proteins like AKT and ERK.

-

Cell Culture and Treatment: Culture cancer cells to 70-80% confluency. Starve the cells in a serum-free medium for 4-6 hours before treating them with this compound at various concentrations and for different time points.

-

Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Normalize protein samples, boil them in Laemmli buffer, and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FGFR, total FGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an Enhanced Chemiluminescence (ECL) substrate and a digital imaging system.

In Vivo Subcutaneous Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a murine model.

-

Animal Model: Use immunodeficient mice (e.g., nude mice or NOD/SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week).

-

Treatment Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound orally or via intraperitoneal injection at a predetermined dose (e.g., 7.5 mg/kg) and schedule. The control group should receive the vehicle.

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors. Tumor weight and volume are measured. A portion of the tumor can be used for immunohistochemistry to analyze biomarkers such as proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), and another portion can be used for Western blot analysis of signaling pathways.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate the FGF/FGFR signaling pathway, the mechanism of this compound, and a typical experimental workflow.

FGF/FGFR Signaling Pathway

Mechanism of Action of this compound

Experimental Workflow for In Vivo Efficacy Study

Conclusion

This compound represents a novel and promising strategy for targeting the FGF/FGFR signaling pathway in cancer. Its unique mechanism as a pan-FGF trap offers a distinct advantage over conventional FGFR TKIs, potentially overcoming some mechanisms of acquired resistance. The data and protocols presented in this technical guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and to develop next-generation FGF/FGFR-targeted therapies. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to explore its efficacy in a broader range of cancer models, ultimately paving the way for its clinical translation.

References

- 1. New developments in the biology of fibroblast growth factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NSC 12 - Biochemicals - CAT N°: 20117 [bertin-bioreagent.com]

The Discovery and Synthesis of NSC12: A Technical Guide to a Novel FGF Trap

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC12 is a first-in-class, orally available small molecule that functions as a pan-Fibroblast Growth Factor (FGF) trap. Identified through virtual screening of the National Cancer Institute (NCI) compound library, this compound has demonstrated significant antitumor activity in various preclinical models of FGF-dependent cancers, including lung cancer and multiple myeloma. This document provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and biological evaluation of this compound, intended for researchers and professionals in the field of drug development.

Introduction

The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis.[1] Aberrant activation of this pathway, through overexpression of FGFs or their receptors (FGFRs), is a known driver in numerous malignancies.[1] this compound emerged from a computational screening effort to identify small molecules that could mimic the FGF-trapping function of the long pentraxin PTX3.[2] It is a pregnenolone (B344588) derivative that uniquely features a 1,1-bis-trifluoromethyl-1,3-propanediol chain at the C17 position.[3] This compound acts as an extracellular trap for FGFs, primarily FGF2, preventing their interaction with FGFR1 and subsequent downstream signaling.[4][5] Its ability to inhibit FGF-dependent tumor growth without the systemic toxicities often associated with tyrosine kinase inhibitors makes it a promising candidate for further development.[4]

Synthesis of this compound

The chemical synthesis of this compound was first reported by Castelli et al. in the Journal of Medicinal Chemistry in 2016. The synthesis is a multi-step process starting from commercially available pregnenolone. A crucial step in the synthesis involves a stereoselective reaction that yields two diastereoisomers, with only one exhibiting the desired biological activity.[4]

Detailed Synthetic Protocol

A detailed, step-by-step synthetic protocol is proprietary and subject to patent protection. The following is a generalized representation based on published literature.

Scheme 1: Generalized Synthetic Route to this compound

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound exerts its antitumor effects by acting as an extracellular FGF trap, thereby inhibiting the FGF/FGFR signaling axis. This leads to a cascade of downstream events culminating in reduced cell proliferation and apoptosis.

Signaling Pathway

The primary mechanism of this compound is the inhibition of the FGF2-FGFR1 interaction. This prevents the dimerization and autophosphorylation of FGFR1, which in turn blocks the activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[6] A key consequence of this inhibition is the proteasomal degradation of the oncoprotein c-Myc, leading to mitochondrial oxidative stress, DNA damage, and ultimately, apoptosis.[3]

Caption: this compound mechanism of action on the FGF/FGFR signaling pathway.

Quantitative Data

The efficacy of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative effects.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HT-1080 | Fibrosarcoma | ~5.2 (24h), ~3.2 (48h) | [2] |

| MM.1S | Multiple Myeloma | Not explicitly stated, but effective at 6 µM | [7] |

| KATO III | Gastric Cancer | Effective at 1.0-3.0 µM | [8] |

| Various NSCLC lines | Non-Small Cell Lung Cancer | Data available in referenced literature | [9][10] |

| Various Myeloma lines | Multiple Myeloma | Data available in referenced literature | [5][11] |

In Vivo Efficacy of this compound

| Tumor Model | Treatment | Result | Citation |

| MM.1S Xenograft | 7.5 mg/kg, i.p., every other day for 4 weeks | Significant reduction in tumor burden | [7] |

| FGF-dependent murine and human tumor models | Oral and parenteral administration | Inhibition of tumor growth, angiogenesis, and metastasis | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[12]

-

Treatment: Treat cells with various concentrations of this compound for 72 hours.[12]

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[12]

-

Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan (B1609692) crystals. Incubate for 15 minutes at 37°C with shaking.[12]

-

Absorbance Measurement: Read the absorbance at 492 nm using a microplate reader.[12]

Clonogenic Assay

This assay assesses the ability of single cells to form colonies after treatment.

-

Cell Plating: Plate cells in 6-well plates at a density that allows for colony formation (e.g., 100-8000 cells/well depending on expected toxicity).[13]

-

Treatment: Treat cells with this compound for a specified duration.

-

Incubation: Incubate the cells for 9-14 days to allow for colony formation.[13]

-

Fixation and Staining: Aspirate the media, wash with PBS, and fix the colonies with a solution such as 10% formalin for 2 hours. Stain with 0.5% crystal violet.[13][14]

-

Colony Counting: Count colonies containing at least 50 cells.[14]

Western Blot for FGFR Phosphorylation

This method is used to detect the phosphorylation status of FGFR1.

-

Cell Lysis: Treat cells with this compound, then lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[15]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[15]

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[15]

-

Antibody Incubation: Block the membrane and incubate with a primary antibody against phosphorylated FGFR (p-FGFR) overnight at 4°C. Follow with an HRP-conjugated secondary antibody.[15]

-

Detection: Detect the signal using an ECL substrate and an imaging system.[16]

Caption: Experimental workflow for Western blot analysis.

In Vivo Tumor Growth Assay

This assay evaluates the effect of this compound on tumor growth in an animal model.

-

Cell Implantation: Subcutaneously implant cancer cells (e.g., A549) into immunodeficient mice.[17][18]

-

Tumor Growth: Allow tumors to reach a palpable size.

-

Treatment: Administer this compound via the desired route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.[7][8]

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., weight, histology, Western blot).[18]

Conclusion

This compound represents a novel and promising therapeutic strategy for FGF-dependent cancers. Its unique mechanism of action as an extracellular FGF trap offers a potential advantage over traditional intracellular kinase inhibitors, possibly leading to a better safety profile. The data summarized in this document provide a comprehensive technical foundation for researchers and drug development professionals interested in exploring the full therapeutic potential of this compound and its derivatives. Further investigation into its clinical efficacy is warranted.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. frontiersin.org [frontiersin.org]

- 3. iris.unibs.it [iris.unibs.it]

- 4. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. MTT (Assay protocol [protocols.io]

- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 14. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

In-Depth Technical Guide to NSC12: A Potent Fibroblast Growth Factor (FGF) Trap

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and biological activities of NSC12, a promising anti-cancer agent. This document details its mechanism of action as a pan-Fibroblast Growth Factor (FGF) trap, summarizes its chemical characteristics, and provides detailed protocols for key experimental procedures.

Core Concepts: this compound as an FGF Trap

This compound, with the CAS Number 102586-30-1 , is a small molecule that functions as an extracellular trap for Fibroblast Growth Factors (FGFs). By binding to FGFs, particularly FGF2, this compound effectively prevents their interaction with Fibroblast Growth Factor Receptors (FGFRs). This inhibition of the FGF/FGFR signaling axis disrupts downstream pathways crucial for tumor cell proliferation, survival, and angiogenesis. A key consequence of this inhibition is the downregulation of the oncoprotein c-Myc, leading to oxidative stress and apoptosis in cancer cells.[1][2]

Chemical Properties of this compound

This compound is a steroidal derivative with the following chemical properties:

| Property | Value |

| CAS Number | 102586-30-1 |

| Molecular Formula | C₂₄H₃₄F₆O₃ |

| Molecular Weight | 484.52 g/mol |

| IUPAC Name | (3S,8S,9S,10R,13S,14S,17S)-17-[(2R)-1,1,1,3-tetrafluoro-2-hydroxy-4-(trifluoromethyl)butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

| Solubility | Soluble in DMSO and ethanol. |

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound involves the direct binding to FGFs, preventing the formation of the FGF-FGFR complex. This initial step triggers a cascade of intracellular events, ultimately leading to apoptosis. The logical flow of this process and a typical experimental workflow to investigate its effects are depicted below.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's biological effects.

FGF2 Binding Assay (Surface Plasmon Resonance)

This protocol outlines the procedure to assess the direct binding of this compound to its target, FGF2, using Surface Plasmon Resonance (SPR).

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Recombinant human FGF2

-

This compound stock solution (in DMSO)

-

Amine coupling kit (EDC, NHS)

-

Ethanolamine

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., Glycine-HCl, pH 2.0)

Procedure:

-

Immobilization of FGF2:

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject recombinant human FGF2 (e.g., 10 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

-

-

Binding Analysis:

-

Prepare a series of this compound dilutions in running buffer containing a low percentage of DMSO (e.g., <1%).

-

Inject the this compound solutions over the FGF2-immobilized surface at a constant flow rate.

-

Monitor the association and dissociation phases.

-

After each cycle, regenerate the sensor surface by injecting the regeneration solution.

-

-

Data Analysis:

-

Subtract the reference flow cell signal from the active flow cell signal.

-

Analyze the sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[3][4][5][6][7]

-

Cell Viability Assay (MTT Assay)

This protocol is designed to evaluate the effect of this compound on the proliferation of cancer cell lines, such as the triple-negative breast cancer cell line MDA-MB-231.[8][9][10]

Materials:

-

MDA-MB-231 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for solubilization)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest MDA-MB-231 cells and resuspend them in complete growth medium.

-

Seed the cells into a 96-well plate at a density of approximately 5,000 - 10,000 cells per well.

-

Incubate overnight to allow for cell attachment.[11]

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Solubilization:

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the no-treatment control.

-

Western Blot Analysis for FGFR Phosphorylation and c-Myc Expression

This protocol details the detection of changes in FGFR phosphorylation and c-Myc protein levels in response to this compound treatment.

Materials:

-

Cancer cell line (e.g., H520 lung cancer cells)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-FGFR, anti-total-FGFR, anti-c-Myc, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Cell Lysis:

-

Treat cells with this compound for the desired time points (e.g., 3, 6, 12 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

-

Electrophoresis and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and detect the protein bands using an ECL detection reagent and an imaging system.

-

Normalize the protein of interest to the loading control (β-actin).[12]

-

In Vivo Tumor Growth Inhibition Study

This protocol describes a xenograft model using BALB/c mice to assess the in vivo efficacy of this compound.[13][14][15][16][17]

Materials:

-

Female BALB/c nude mice (6-8 weeks old)

-

Tumor cells (e.g., MDA-MB-231)

-

Matrigel

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers

Procedure:

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.

-

-

Treatment:

-

Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. Administer the vehicle to the control group.

-

-

Tumor Measurement:

-

Measure tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

-

Compare the tumor growth curves between the treatment and control groups to evaluate the efficacy of this compound.

-

c-Myc Degradation Assay (Cycloheximide Chase Assay)

This protocol is used to determine the effect of this compound on the stability of the c-Myc protein.[18][19][20][21][22]

Materials:

-

Cancer cell line known to express c-Myc

-

This compound

-

Cycloheximide (B1669411) (CHX) - a protein synthesis inhibitor

-

Lysis buffer

-

Western blot reagents (as described in Protocol 3)

Procedure:

-

Treatment:

-

Treat cells with this compound for a predetermined time to induce c-Myc downregulation.

-

Add cycloheximide (e.g., 10-100 µg/mL) to the cell culture medium to block new protein synthesis.

-

-

Time Course Collection:

-

Harvest cells at various time points after the addition of CHX (e.g., 0, 30, 60, 120 minutes).

-

-

Analysis:

-

Lyse the cells at each time point and perform Western blot analysis for c-Myc protein levels.

-

Quantify the c-Myc band intensity at each time point and normalize to a stable loading control.

-

Plot the remaining c-Myc protein levels over time to determine the protein's half-life in the presence of this compound.[18]

-

References

- 1. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress | MDPI [mdpi.com]

- 2. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploiting Surface Plasmon Resonance (SPR) Technology for the Identification of Fibroblast Growth Factor-2 (FGF2) Antagonists Endowed with Antiangiogenic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptides derived from specific interaction sites of the fibroblast growth factor 2-FGF receptor complexes induce receptor activation and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploiting Surface Plasmon Resonance (SPR) Technology for the Identification of Fibroblast Growth Factor-2 (FGF2) Antagonists Endowed with Antiangiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nicoyalife.com [nicoyalife.com]

- 7. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development and cytotoxic response of two proliferative MDA-MB-231 and non-proliferative SUM1315 three-dimensional cell culture models of triple-negative basal-like breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. genome.ucsc.edu [genome.ucsc.edu]

- 12. researchgate.net [researchgate.net]

- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 14. Comparison between NOD/SCID mice and BALB/c mice for patient-derived tumor xenografts model of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tumour induction in BALB/c mice for imaging studies: An improved protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Xenograft Animal Service: Immunocompromised NOD/SCID Mice - Altogen Labs [altogenlabs.com]

- 18. Cycloheximide chase - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

NSC12: A Pan-FGF Trap Inhibiting Tumor Cell Proliferation - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC12 is an orally available small molecule that functions as a pan-Fibroblast Growth Factor (FGF) trap, demonstrating significant potential in oncology by inhibiting tumor cell proliferation. By binding to various FGF ligands, this compound effectively prevents their interaction with Fibroblast Growth Factor Receptors (FGFRs), thereby disrupting the downstream signaling cascades that are crucial for cancer cell growth, survival, and angiogenesis. This technical guide provides an in-depth overview of the impact of this compound on tumor cell proliferation, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated biological pathways.

Introduction

The Fibroblast Growth Factor (FGF)/FGF receptor (FGFR) signaling axis is a critical pathway in cellular processes, including proliferation, differentiation, and migration. Dysregulation of this pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention. This compound has emerged as a promising anti-cancer agent due to its unique mechanism of sequestering FGF ligands, thereby inhibiting the activation of the FGF/FGFR signaling cascade. This mode of action has been shown to effectively hamper the growth of several FGF-dependent murine and human cancer models.[1]

Mechanism of Action: FGF Trapping

This compound acts as an extracellular trap for FGF ligands.[2][3] It directly binds to multiple FGFs, preventing them from forming a complex with their cognate FGFRs on the tumor cell surface. This inhibition of the FGF-FGFR interaction blocks the subsequent dimerization and autophosphorylation of the receptors, which are essential steps for initiating downstream signaling.[2] The key signaling pathways affected by this compound's FGF trapping activity are the Ras-MAPK and PI3K-Akt pathways, both of which are central to promoting cell proliferation and survival.[2]

Data Presentation: Anti-proliferative Activity of this compound

The efficacy of this compound in inhibiting tumor cell proliferation has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Mel285 | Uveal Melanoma | 6-8 | [4] |

| Mel270 | Uveal Melanoma | 6-8 | [4] |

| 92.1 | Uveal Melanoma | 6-8 | [4] |

| OMM2.3 | Uveal Melanoma | 6-8 | [4] |

Further research is ongoing to establish the IC50 values of this compound in a broader range of cancer cell lines, including those from lung cancer and multiple myeloma where it has also shown efficacy.[5][6]

Experimental Protocols

To assess the impact of this compound on tumor cell proliferation, several key in vitro assays are employed. Detailed methodologies for these experiments are provided below.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT reagent to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value of this compound.

Western Blot for FGFR Signaling Pathway

Western blotting is used to detect the phosphorylation status of FGFR and downstream signaling proteins like ERK and Akt, providing insight into the mechanism of action of this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the effect of this compound on the phosphorylation of target proteins.

Visualizations

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism by which this compound inhibits the FGF/FGFR signaling pathway, leading to a reduction in tumor cell proliferation.

Caption: this compound inhibits FGF-induced signaling by trapping FGF ligands.

Experimental Workflow for Assessing this compound's Anti-proliferative Effect

This diagram outlines the key steps involved in evaluating the impact of this compound on tumor cell proliferation using an in vitro assay.

Caption: Workflow for determining the IC50 of this compound on tumor cells.

Conclusion

This compound represents a promising therapeutic agent for FGF-dependent cancers. Its ability to act as a pan-FGF trap provides a robust mechanism for inhibiting tumor cell proliferation. The quantitative data, though still expanding, demonstrates its potency in various cancer models. The detailed experimental protocols provided herein offer a standardized approach for further investigation into the anti-cancer effects of this compound. Future research should focus on expanding the library of IC50 values across a wider range of cancer types and on elucidating the full spectrum of its in vivo efficacy and safety profile.

References

- 1. iris.unibs.it [iris.unibs.it]

- 2. selleckchem.com [selleckchem.com]

- 3. Overcoming drug resistance of cancer cells by targeting the FGF1/FGFR1 axis with honokiol or FGF ligand trap - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Fibroblast growth factor traps have anti-myeloma activity | BioWorld [bioworld.com]

- 6. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NSC12 in Cell Culture

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of NSC12, an orally available pan-Fibroblast Growth Factor (FGF) trap, in cell culture experiments. This compound has demonstrated promising anti-tumor activity by inhibiting the FGF/FGFR signaling pathway.[1][2][3][4]

Mechanism of Action